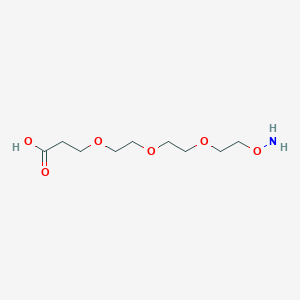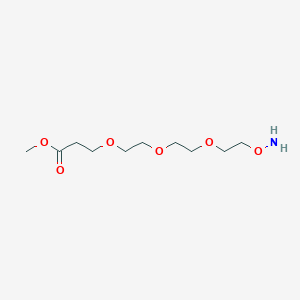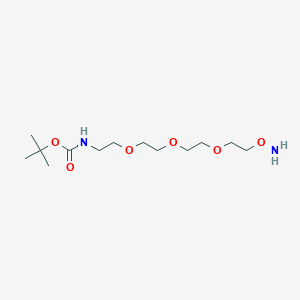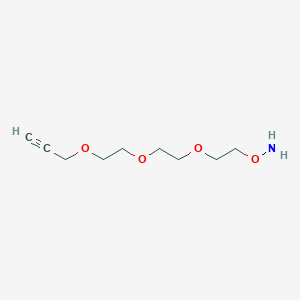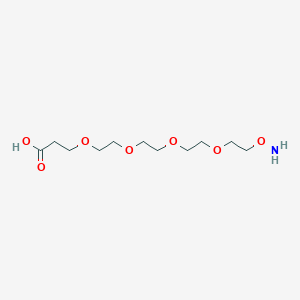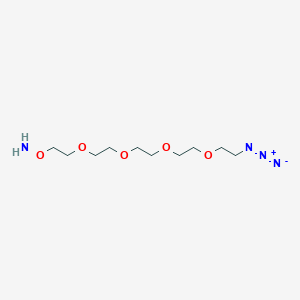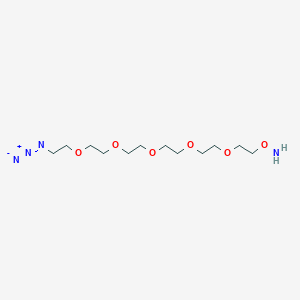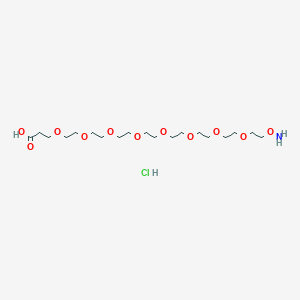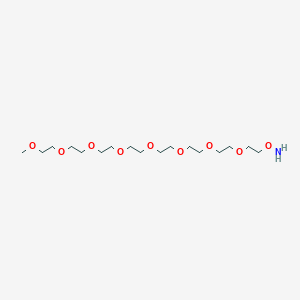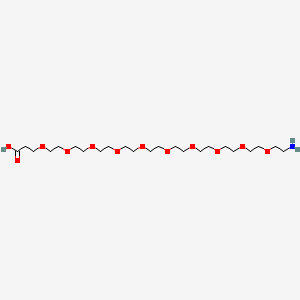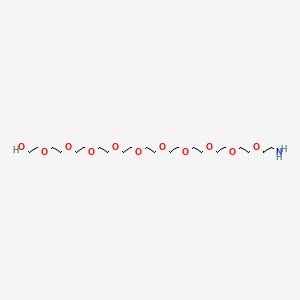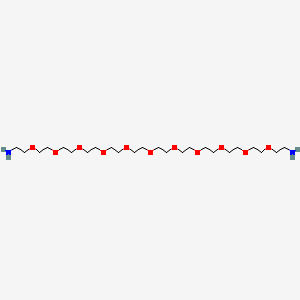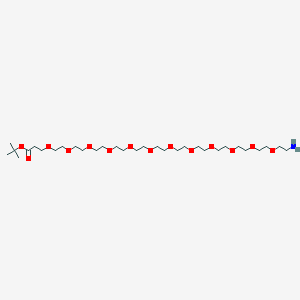
Ansatrienin A3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ansatrienin A3 is a minor component of the ansamycin complex produced by Streptomyces collinus.
Applications De Recherche Scientifique
Biosynthesis Insights :
- Ansatrienin A (mycotrienin) is synthesized in Streptomyces collinus, involving complex biochemical pathways. The ansa ring's m-C7N unit is derived from 3-amino-5-hydroxybenzoic acid, while shikimic acid contributes to the cyclohexanecarboxylic acid moiety. Methionine is the source of the methoxy group through transmethylation. Notably, the D-alanine component is directly sourced from D-alanine rather than L-alanine (Wu et al., 1987).
- The assembly of the ansatrienin side chain involves a modular nonribosomal peptide synthetase (NRPS), AstC, and an N-acyltransferase, AstF1. AstC efficiently catalyzes the transfer of D-alanine to ansatrienins, while AstF1 attaches the cyclohexanoyl group. This reveals the diverse biosynthetic potential for creating novel ansatrienin variants (Shi et al., 2016).
Potential Therapeutic Applications :
- Ansatrienins have shown significant anti-fungal activity, with ansatrienin A and B being prominent examples. These compounds belong to the ansamycin antibiotics class, characterized by a unique ansa bridge with an isolated triene part and an N-cyclohexylcarbonyl-alanine side chain (Weber et al., 1981).
- The diversity in polyketide chains, such as those in ansatrienins, is augmented by deleting tailoring genes in their biosynthesis. This flexibility in the biosynthetic process suggests potential for developing diverse ansatrienin derivatives with varied therapeutic properties (Wang et al., 2018).
Gene Cluster Identification for Biosynthesis :
- Identifying gene clusters involved in the biosynthesis of ansatrienin A and related compounds allows for exploration in genetic engineering and synthetic biology for pharmaceutical applications. For instance, the identification of a cyclohexylcarbonyl CoA biosynthetic gene cluster in Streptomyces collinus has implications for the production of other important polyketides (Cropp et al., 2000).
Regulatory Mechanisms in Biosynthesis :
- The AstG1 gene, a part of the Large-ATP-binding regulators of the LuxR family, positively controls the production of ansatrienins. Understanding such regulatory mechanisms is crucial for manipulating and optimizing the production of ansatrienins for therapeutic uses (Xie et al., 2015).
Propriétés
Numéro CAS |
85819-31-4 |
|---|---|
Nom du produit |
Ansatrienin A3 |
Formule moléculaire |
C34H46N2O8 |
Poids moléculaire |
610.74 |
Nom IUPAC |
(6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl (3-methylbutanoyl)alaninate |
InChI |
InChI=1S/C34H46N2O8/c1-21(2)17-30(38)35-24(5)34(42)44-29-16-11-9-7-8-10-15-27(43-6)20-31(39)36-28-19-26(37)18-25(33(28)41)14-12-13-22(3)32(40)23(29)4/h7-11,13,15,18-19,21,23-24,27,29,32,40H,12,14,16-17,20H2,1-6H3,(H,35,38)(H,36,39)/b8-7+,11-9+,15-10+,22-13- |
Clé InChI |
JBNJKAJZJDHYFN-GGUJMODJSA-N |
SMILES |
COC1CC(NC2=CC(C=C(C2=O)CC/C=C(C(C(C(OC(C(NC(CC(C)C)=O)C)=O)C/C=C/C=C/C=C/1)C)O)/C)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ansatrienin A3; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



